![molecular formula C11H12O B14361435 [(Cyclopent-2-en-1-yl)oxy]benzene CAS No. 95526-36-6](/img/structure/B14361435.png)
[(Cyclopent-2-en-1-yl)oxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Cyclopent-2-en-1-yl)oxy]benzene is an organic compound that features a cyclopentene ring bonded to a benzene ring through an oxygen atom. This compound is of interest due to its unique structure, which combines the properties of both cyclopentene and benzene, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Cyclopent-2-en-1-yl)oxy]benzene can be achieved through various methods. One common approach involves the reaction of cyclopent-2-en-1-ol with phenol in the presence of a strong acid catalyst, such as sulfuric acid, to form the desired ether linkage . Another method includes the use of cyclopent-2-en-1-yl chloride and phenol in the presence of a base like sodium hydroxide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings to ensure the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
[(Cyclopent-2-en-1-yl)oxy]benzene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄), alkylating agents (R-Cl/AlCl₃)
Major Products
Oxidation: Cyclopent-2-en-1-one, benzoic acid
Reduction: Cyclopent-2-en-1-ylbenzene
Substitution: Various substituted benzene derivatives
Scientific Research Applications
[(Cyclopent-2-en-1-yl)oxy]benzene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [(Cyclopent-2-en-1-yl)oxy]benzene involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways .
Comparison with Similar Compounds
[(Cyclopent-2-en-1-yl)oxy]benzene can be compared with other similar compounds, such as:
Cyclopent-2-en-1-one: Shares the cyclopentene ring but lacks the benzene ring and ether linkage.
Phenylcyclopentene: Contains a phenyl group attached to a cyclopentene ring but lacks the oxygen atom linking the two rings.
Cyclopent-2-en-1-yl chloride: Similar structure but with a chlorine atom instead of the benzene ring.
The uniqueness of this compound lies in its combination of the cyclopentene and benzene rings through an ether linkage, providing distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
95526-36-6 |
|---|---|
Molecular Formula |
C11H12O |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
cyclopent-2-en-1-yloxybenzene |
InChI |
InChI=1S/C11H12O/c1-2-6-10(7-3-1)12-11-8-4-5-9-11/h1-4,6-8,11H,5,9H2 |
InChI Key |
CFMGBUCHMHFADY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-tert-Butyl-N'-(2-methyl[3,4'-bipyridin]-6-yl)urea](/img/structure/B14361359.png)
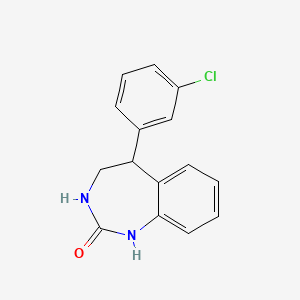
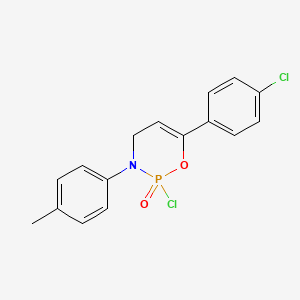
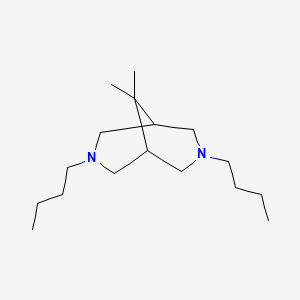
![N-[(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]butanamide](/img/structure/B14361383.png)
![1,3,5-Tris[(3-methylphenyl)methyl]-1,3,5-triazinane](/img/structure/B14361399.png)
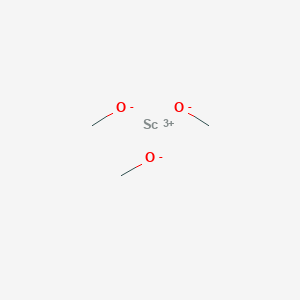

![N-[2-(2-Formylphenyl)ethyl]-N-methylbenzamide](/img/structure/B14361416.png)
![2-Propoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14361423.png)
![Triphenyl[(pyridazin-3-yl)methyl]phosphanium chloride](/img/structure/B14361424.png)
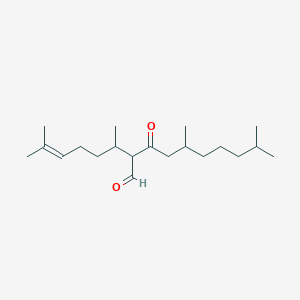
![4-(2-{4-[(Dodecyloxy)carbonyl]phenyl}acetamido)benzene-1-sulfonic acid](/img/structure/B14361445.png)
